Sodium ethenesulfonate

Description

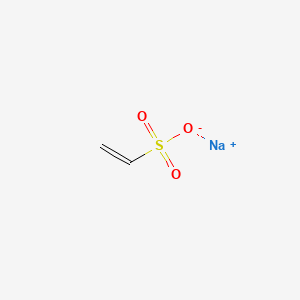

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYYTVSBPRQCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-84-5 (Parent), 26101-52-0 (Parent) | |

| Record name | Sodium vinylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027513 | |

| Record name | Sodium ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3039-83-6, 9002-97-5 | |

| Record name | Sodium vinylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM VINYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7K3L38Z7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

sodium ethenesulfonate chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sodium Ethenesulfonate

Introduction: Unveiling a Versatile Monomer

Sodium ethenesulfonate, also widely known as sodium vinylsulfonate (SVS), is an organosulfur compound that stands as the simplest unsaturated sulfonic acid salt. Identified by its CAS Number 3039-83-6, this reactive monomer is a cornerstone in the synthesis of a diverse array of functional polymers and serves as a pivotal intermediate in various industrial and pharmaceutical applications.[1] Its unique molecular structure, featuring a reactive vinyl group (C=C double bond) directly attached to a strongly acidic sulfonate moiety, imparts a distinct profile of high reactivity, hydrophilicity, and ionic character.[1][2]

This guide offers a comprehensive exploration of the fundamental chemical properties, reactivity, and practical applications of sodium ethenesulfonate, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior, from polymerization mechanics to its role in sophisticated organic syntheses, providing a framework for its effective utilization in advanced material and chemical development.

Core Chemical and Physical Properties

Sodium ethenesulfonate is most commonly supplied as a 25-30% aqueous solution, appearing as a colorless to light yellow transparent liquid.[1][2] The pure, anhydrous compound is a white crystalline solid.[3] Its physicochemical properties are critical to its handling, storage, and application.

A summary of its key properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 3039-83-6 | |

| Molecular Formula | C₂H₃NaO₃S | [4] |

| Molecular Weight | 130.10 g/mol | [4] |

| Appearance | Colorless to light yellow liquid (aqueous solution) | [2] |

| Melting Point | -20 °C | [2][5] |

| Boiling Point | 100 °C (at 101,325 Pa) | [2][5] |

| Density | 1.176 g/mL at 25 °C | [2][6] |

| Solubility | Soluble in water; slightly soluble in methanol. | [7] |

| pKa | -2.71 (for the parent ethenesulfonic acid at 20 °C) | [2][5] |

| Vapor Pressure | 0 Pa at 25 °C | [2][5] |

| Refractive Index | n20/D 1.376 | [2][6] |

Stability and Storage Considerations

The integrity of sodium ethenesulfonate is contingent on proper storage. The compound is sensitive to light and air.[2][6][8] For long-term stability, it should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[2][7] It is generally stable under these conditions but is incompatible with strong oxidizing agents.[6][7] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent moisture absorption.[2]

Spectroscopic Characterization

Analytical validation of sodium ethenesulfonate relies on standard spectroscopic techniques that provide a unique fingerprint of its molecular structure.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a primary tool for identification, revealing characteristic signals for the vinyl protons in the δ 5.5-6.5 ppm range. The ¹³C NMR spectrum confirms the presence of the double bond with signals appearing in the δ 120-140 ppm region.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides key functional group information. Characteristic absorption bands include the sulfone (S=O) stretching vibrations between 1200-1300 cm⁻¹, the C=C double bond stretch near 1600 cm⁻¹, and C-H stretching vibrations around 3000 cm⁻¹.[2]

-

Mass Spectrometry (MS): Using electrospray ionization in negative mode (ESI-MS), the molecular ion peak is observed at an m/z of 129, corresponding to the [M-Na]⁻ ethenesulfonate anion.[2]

Reactivity and Key Chemical Pathways

The chemical behavior of sodium ethenesulfonate is dominated by the high reactivity of its activated carbon-carbon double bond. The potent electron-withdrawing effect of the adjacent sulfonate group polarizes the vinyl system, making it highly susceptible to both polymerization and nucleophilic attack.

Polymerization: Crafting Functional Polyanions

Sodium ethenesulfonate is a premier monomer for synthesizing poly(anionic) polymers and copolymers.[9] It readily undergoes polymerization to form poly(sodium vinylsulfonate), a polyelectrolyte with a high charge density.

This reactivity allows it to be easily copolymerized with a wide range of other monomers, such as acrylates and styrene, to introduce hydrophilicity, ionic conductivity, and improved stability into the resulting polymer matrix.[1][10] The incorporation of the sulfonate group enhances dispersibility, antistatic properties, and dyeability in materials.[6]

Synthesis Methodologies

Industrial production of sodium ethenesulfonate is primarily achieved through two established routes:

-

Alkaline Hydrolysis of Carbyl Sulfate: This highly exothermic process involves the hydrolysis of carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide) under alkaline conditions. [2]The reaction requires precise control over temperature and pH to ensure high yield and purity. 2. Dehydration of Isethionic Acid: An alternative method involves the dehydration of isethionic acid (2-hydroxyethanesulfonic acid) using a strong dehydrating agent like phosphorus pentoxide. [2]

Applications in Research and Drug Development

The unique reactivity of sodium ethenesulfonate translates into a wide spectrum of applications.

-

Polymer Science & Materials: Its polymers are critical in the electronics industry as photoresists and as ion-conductive polymer electrolyte membranes (PEMs) for fuel cells due to their high ionic conductivity. [10]They are also used as highly effective flocculants in water treatment, dispersants, and scale inhibitors. [6][10]* Industrial Processes: In electroplating, it serves as a basic brightener and leveling agent in nickel baths, improving the quality and appearance of the coating. [6]It is also used to enhance dye uptake and colorfastness in the textile industry and to improve the stability and durability of emulsion polymers in adhesives and coatings. [1][6][10]* Organic and Pharmaceutical Synthesis: It is a valuable intermediate for synthesizing surfactants and other specialized organic molecules. [11]In the context of drug development, sulfonic acid salts are widely recognized for their ability to improve the physicochemical properties of active pharmaceutical ingredients (APIs). [12]While not a universal solution, forming sulfonate salts can significantly enhance the solubility, stability, and bioavailability of drug candidates. [12]Sodium ethenesulfonate's utility as a reactive intermediate allows for the synthesis of complex molecules used in the pharmaceutical sector. [11]* Biological Research: Due to its mild detergent properties, it can be used in protein purification protocols to solubilize membrane proteins. [2]It has also been utilized in cell culture media, where its ability to chelate divalent cations helps stabilize the cellular environment. [2]

Safety, Handling, and PPE

As a reactive chemical, proper handling of sodium ethenesulfonate is essential. According to safety data sheets, it is classified as an irritant. [5][13][14]

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). [4][13]May cause respiratory irritation. [4][5]* First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. [13]Remove contaminated clothing. [14] * Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. [13] * Inhalation: Move the person to fresh air. Seek medical attention if breathing becomes difficult. [13] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [13]* Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-impermeable gloves. [13] * Eye/Face Protection: Use tightly fitting safety goggles or a face shield. [15] * Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact. [14] * Respiratory Protection: If ventilation is inadequate, use a full-face respirator. [13][15]

-

Conclusion

Sodium ethenesulfonate is a uniquely versatile and highly reactive chemical building block. Its dual functionality, arising from the vinyl group and the sulfonate moiety, provides a powerful tool for polymer chemists and organic synthesists. The ability to readily form stable, hydrophilic, and ionically conductive polymers, coupled with its susceptibility to nucleophilic addition, underpins its extensive use in high-performance materials, electronics, industrial processes, and as a key intermediate in the synthesis of fine chemicals. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for harnessing its full potential in scientific research and advanced technological development.

References

-

Ataman Kimya. SODIUM ETHENESULFONATE.

-

Smolecule. (2023). Buy Sodium ethenesulfonate | 3039-83-6.

-

LookChem. Sodium Vinylsulfonate CAS 3039-83-6 | Anionic Monomer for Water Treatment & Polymers.

-

LookChem. Sodium Vinylsulfonate as a Polymerization Monomer: Applications & Sourcing.

-

Ataman Kimya. SODIUM VINYL SULFONATE.

-

Ataman Kimya. SODIUM VINYL SULPHONATE.

-

Haihang Industry. Sodium Ethenesulfonate Cas 3039-83-6.

-

Ataman Kimya. SODIUM VINYL SULPHONATE.

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Sodium ethylenesulphonate.

-

Guidechem. Sodium vinylsulfonate 3039-83-6 wiki.

-

Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3270262, Sodium vinylsulfonate.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Sodium vinylsulfonate.

-

ChemicalBook. (2025). Sodium ethylenesulphonate | 3039-83-6.

-

TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Ethanesulfonate.

-

ChemBK. (2024). sodium Vinylsulfonate.

-

CymitQuimica. CAS 3039-83-6: Sodium vinylsulfonate.

-

Parchem. SODIUM VINYL SULFONATE.

-

Santa Cruz Biotechnology. Sodium vinylsulfonate solution | CAS 3039-83-6.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4192170, Sodium ethanesulphonate.

-

Fisher Scientific. SAFETY DATA SHEET - Sodium vinylsulfonate.

-

LookChem. Cas 3039-83-6,Sodium ethylenesulphonate.

-

LookChem. (2025). Unlocking the Potential: Applications of Sodium Ethenesulfonate in Industry.

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

-

ECHEMI. (2025). Sodium vinylsulfonate SDS, 3039-83-6 Safety Data Sheets.

-

ChemicalBook. Sodium Vinylsulfonate CAS#: 3039-83-6.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy Sodium ethenesulfonate | 3039-83-6 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sodium vinylsulfonate | C2H3NaO3S | CID 3270262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. haihangchem.com [haihangchem.com]

- 7. Sodium ethylenesulphonate | 3039-83-6 [chemicalbook.com]

- 8. fishersci.at [fishersci.at]

- 9. scbt.com [scbt.com]

- 10. Sodium Vinylsulfonate CAS 3039-83-6 | Anionic Monomer for Water Treatment & Polymers [sodiumdodecylsulfate.com]

- 11. nbinno.com [nbinno.com]

- 12. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. adakem.com [adakem.com]

- 15. echemi.com [echemi.com]

sodium vinylsulfonate CAS number 3039-83-6 properties

An In-depth Technical Guide to Sodium Vinylsulfonate (CAS 3039-83-6): Properties, Synthesis, and Applications in Scientific Research

Introduction

Sodium Vinylsulfonate (SVS), with the CAS Registry Number 3039-83-6, is the sodium salt of vinylsulfonic acid. It is an organosulfur compound and the simplest unsaturated sulfonic acid salt. This monomer is of significant interest to researchers and industry professionals due to its bifunctional nature, possessing both a reactive olefinic double bond and a highly polar sulfonate group. This unique structure makes SVS a versatile building block for the synthesis of a wide array of poly(anionic) polymers and copolymers.[1][2] Commercially, it is most often available as a colorless to light-yellow aqueous solution, typically at concentrations of 25-30%.[3][4]

The high reactivity of its activated C=C double bond allows for ready participation in polymerization reactions and nucleophilic additions. The resulting polymers are endowed with properties such as high acidity, ion-exchange capacity, hydrophilicity, and thermal stability.[5] These characteristics are leveraged in a multitude of applications, including as intermediates in the pharmaceutical and organic synthesis sectors, components in advanced drug delivery systems, and functional additives in industrial formulations for water treatment, textiles, and electroplating.[6][7][8] This guide provides a comprehensive technical overview of the core properties, synthesis, analytical characterization, and key applications of Sodium Vinylsulfonate for professionals in research and drug development.

Physicochemical and Chemical Properties

Sodium Vinylsulfonate's utility is fundamentally derived from its distinct chemical and physical characteristics. The presence of the vinyl group provides a site for polymerization, while the sulfonate group imparts strong anionic properties and high water solubility.

Core Properties

The fundamental properties of Sodium Vinylsulfonate are summarized in the table below. The data represents typical values, often for the common 25% aqueous solution.

| Property | Value | Source(s) |

| CAS Number | 3039-83-6 | [1] |

| Molecular Formula | C₂H₃NaO₃S | [1] |

| Molecular Weight | 130.10 g/mol | [1][9] |

| Appearance | Colorless to light yellow liquid | [1][4][7] |

| Density | approx. 1.2 g/cm³ | [1][7] |

| Boiling Point | approx. 100°C (for aqueous solution) | [1][7] |

| Freezing Point | approx. -14°C | [1][7] |

| Water Solubility | Soluble / Completely miscible | [10][11] |

| Stability | Stable; incompatible with strong oxidizing agents. Air and light sensitive. | [10] |

Reactivity and Stability

The reactivity of SVS is dominated by its activated carbon-carbon double bond, which readily undergoes polymerization and nucleophilic addition reactions. It can be homopolymerized or, more commonly, copolymerized with a wide range of other monomers, such as acrylic and vinyl compounds, to create functional polymers. The sulfonate group is chemically stable and provides the anionic character to the resulting polymer chains.

Regarding thermal stability, studies on poly(sodium vinylsulfonate) show a multi-stage degradation process. The initial degradation begins around 200°C, with subsequent stages of mass loss occurring at higher temperatures.[12] The sodium salt form is significantly more thermally stable than its free acid counterpart, poly(vinylsulfonic acid).[12]

Industrial Synthesis

The primary industrial route for producing Sodium Vinylsulfonate is through the alkaline hydrolysis of carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide). This reaction is highly exothermic and requires careful control of both temperature and pH to ensure a high-quality product. The process yields an aqueous solution of Sodium Vinylsulfonate, which is the form it is most commonly supplied in commercially.

Other reported synthesis methods include:

-

Dehydration of Isethionic Acid: This process uses phosphorus pentoxide to dehydrate isethionic acid.

-

From Chloroethane: This multi-step process involves the sulfochlorination of chloroethane, followed by dehydrohalogenation to form vinylsulfonyl chloride, and subsequent hydrolysis of the acid chloride.

Below is a diagram illustrating the main industrial synthesis pathway.

Caption: Industrial synthesis of Sodium Vinylsulfonate.

Polymerization and Application in Polymer Science

SVS is a key monomer for producing polyanionic homopolymers and copolymers.[7] Its high reactivity and water solubility make it ideal for aqueous polymerization processes.[5]

Mechanism and Copolymerization

The radical polymerization of SVS can be initiated using various standard initiators. The process involves the addition of the vinyl monomers to a growing polymer chain. SVS is frequently copolymerized with other monomers, such as acrylic acid, to tailor the final properties of the polymer.[13] The incorporation of SVS into a polymer backbone imparts several desirable characteristics:

-

Hydrophilicity and Solubility: The sulfonate group significantly increases the polymer's affinity for water.[3]

-

Ionic Conductivity: The presence of the anionic sulfonate groups makes the polymers ionically conductive, a property useful for applications like polymer electrolyte membranes in fuel cells.[5]

-

Improved Stability: In emulsions like pure acrylic, styrene-acrylic, and acetate-acrylic, SVS enhances stability and resistance.[1][7]

-

Adhesion: SVS-modified polymers can exhibit improved adhesion to various substrates, including metals and plastics.[14]

Caption: Workflow for NMR characterization of SVS copolymers.

Applications in Drug Development and Research

The unique properties of SVS and its polymers make them valuable in pharmaceutical and biomedical research.

-

Pharmaceutical Intermediates: SVS serves as a versatile intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). [6][7]* Drug Delivery Systems: Polymers and copolymers derived from SVS are utilized in formulating drug delivery systems. [8]The polyanionic nature and swelling behavior of hydrogels made with SVS can be exploited for controlled drug release. * Biocompatible Coatings: Polyvinylsulfonic acid (PVSA), derived from SVS, is a blood-compatible polymeric material due to its negatively charged sulfonate groups. This property makes it a candidate for coating materials on medical devices to improve biocompatibility. * Ion Exchange Resins: SVS can be grafted onto polymeric supports to create strongly acidic ion exchangers, which can be used as catalysts in organic reactions or for separation processes. Beyond pharmaceuticals, SVS is widely used in other advanced applications, including:

-

Water Treatment: SVS-based polymers act as effective flocculants for wastewater purification. [5]* Adhesives and Coatings: It enhances water resistance, flexibility, and adhesion in various formulations. [3][14]* Electroplating: It is used as a brightener and leveling agent in nickel plating baths to produce smooth, uniform metal coatings. [3][7]

Safety, Handling, and Storage

While SVS is a valuable reagent, proper handling is essential. It is typically classified as irritating to the eyes, respiratory system, and skin. [1][11]

Hazard Information

| Hazard Statement | Description | GHS Class | Source(s) |

| H315 | Causes skin irritation | Skin Irrit. 2 | [9][11] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | [9][11] |

| H335 | May cause respiratory irritation | STOT SE 3 | [9] |

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles). [1]* Handling: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. [15][16]* Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere. Keep containers tightly closed and protect from sunlight and strong oxidizing agents. [10][17]* First Aid:

Conclusion

Sodium Vinylsulfonate (CAS 3039-83-6) is a highly versatile and reactive monomer with significant utility in both industrial and research settings. Its ability to form functional polyanionic polymers with tailored properties such as hydrophilicity, ionic conductivity, and enhanced stability makes it an indispensable tool for material scientists. For professionals in drug development, its application as a pharmaceutical intermediate and a component in advanced drug delivery systems highlights its importance. A thorough understanding of its properties, synthesis, and reactivity, combined with proper analytical characterization and safe handling, enables researchers to fully exploit the potential of this valuable chemical building block.

References

- SODIUM VINYL SULFONATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETeowj-cvUiPvLwbvwUQ1Q4dMaFCIvIq4XN20PDc8seaD7QmnV5tbulfx8LRoLO_8mb035UG8Io6SJMRu1zmPpqbMe9FAeOrLK43fTmAvRcQC90GXdbWJRclaaD7M0Ipa0xUlxMcQgN_LUKczGQqHI_-fdajZ84_9rpzre2A1A6XJu]

- SODIUM VINYL SULPHONATE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tn8BJSVU0EPtsmsqAN5A2oMeYOD22r0HflpE1e4uJgbgZUSNLLNYdPWYL1P4_V_V8-T2BHJ8YKL5FlInNNl3TlTf7hPv-BJ378slVDL_DqRxFVOZTloPQz_4pe887YT73G7bJidNVGRusABoKY5u18YIAmHjsIWd]

- Sodium Vinyl Sulfonate Supplier | 3039-83-6 | Your Reliable Distributor Riverland Trading. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMmYkKkvZo7YwPHjN6Ztjh6exSvucaNF-4Gyrzi7ZrkgeMtiTW088lSUqDoCP_SPo_e5Aa40gr_aKGjN3tFcHkViBeNzB5JkVDhZGgpIY5c5PtgLdUhThIN8G2P4AU73CdjVX4JN6VvCsIMYD41rayMOz7sFhQV8hbQ_YQ9pFt6yDGluAjemGmXYFhtiz9oyklowpGrr2rpBO9KS9IkQ==]

- Sodium Vinylsulfonate as a Polymerization Monomer: Applications & Sourcing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyvSpxd99_Nt3sOSjn_jcSAUImqQO2irkJj5Y0eaI40BIE8HPHo56KIDBKzVmEYX3-5VW5Gk81WThj1F_ShOi2x1RSPjDrt0Zxv6_BlkDr5pONLGT_m-gLUc3yMtR2676cUkEJMphP07p7AxTf-3B6ZXyF22BAMk-xpvBjxE8oSGC5btgKKg60tWt_lvjrBuy-tBvwD1OW6YNL9NY1RSZR28nDDe61J_8L7ZJct1B2ubObY202eA==]

- SODIUM VINYL SULPHONATE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkBZwPl00LesnudEu6wEP23o_W_WrgfqvpwChngbXnDBdaYl0GfTGkuI0bxmR_a1TX4wKyxMMZbOTvIYZZeUuZHphPWFBmr9yaeq3FqfoRrB5PfOlLzup5Oyt6T_ngV7nkuRIP26Kbm-NMhzMutB6KPxKrnS6rymUN]

- Sodium Vinyl Sulfonate Safety Data Sheet | PDF | Dangerous Goods | Water - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXKB4eFRAoOKe3FtFwgSEfythlOJun740Vy6yWywCfkKPYEq4ic98RHqei_J0dFrpxZ0j2h7h1ylga9Gt23viLrnei_7IBl3HPWEhwIG_2GqatzAosFBj98BIEgpJQnZzX5Pog4PZSu2yPK14nMf8p6ySSRcqQxuBmKB1wO78pPJE4spEoCi5KpyAZqd2Q]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk5bMesmCqF0pMRWi-clqHPqeQvC3zKgWktuUOavCCItsO5pr59F9ck3SgSA1-BeRbQuQDzqdB02WuNnkt9OEcpaYVqtOB-y79vRCaM2zDTlEs44VFVWvEcWmtmKt_2J51KDW6ZE-icoXXpR6Z4YZz9GiTD675EFevUy64PeyouOg1uI1Bqf-Vg_W8aFUTZ_amaGVEVWaCDbT1KgdrQQGsVflaP8qeJz-Sa83Rn3x5wEC8UKtg1S1fjrbriy8I_bVi5ye2Ri8-VVYq8iw=]

- Sodium Vinylsulfonate CAS 3039-83-6 | Anionic Monomer for Water Treatment & Polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Bh9XyNYNlRso1kb0elREd1M0yzG1bJVP0sEpwy0dHJ9pFQfCIz5urh9YlB0BpeQXqVnkRpacVnjOkdC11KT9ABVq1Vhs_x1by1dFzSH0erls5XyOjUXxPuwOoPdWinvtoRKGTzFRpGPwFFl_Dxd8sg==]

- Sodium Vinyl Sulfonate - Adakem Kimya Ltd. (2023-09-07). [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - Fisher Scientific. (2024-02-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHLWeoJgYCG6cgg5CXL3H5ZAr6RYwRG4DWXLhJ1EeagZRRJxxdLUuhhNMQI5HtmJ-xoA7pzdJUJB9a5BsrAGNZH4MPiZvFdrjQsWUapLLG8R9eI-bG5POxO26tKQrbE3Skwd9yRSLtoxM9pVQf0AFQCQrCkwmoPmz5Rp7mzh8WahN4D-pvdvYmT28ccg==]

- SODIUM VINYL SULFONATE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwah085slk0TqzDeewBgETmR0xJyTYBo5CUB01qnmbsU88I6knwBZdC20RXqqpI7wco6LrWYTaEbgrAOMbJUsRsqciPQlTYQm9qlxjKIFsxDA1XGLgw6Zx06Etb6hczltnkAycWYqGWQXkYB6Vjp6qGVwtlxvGstw=]

- Sodium vinylsulfonate - nordmann.global. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhzUvSMLJgAHhisfW-KU40uBJytEGXXD8QbdNvoA4woIV7Zb5FIvEUSVdZ_qlacG9BVWOg4i_xc1hKekxFGtxCJ2ycYfGFVbxDKWAN3uZOccRaOsd1tV6Nm5VKs1TayCMwPUlS5F3q3B9xd8vB3Uo2cexAHTfrVg==]

- SODIUM VINYL SULFONATE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYKcNTcRrSVKfMt_pkHCcqyuiL3EJ_Sp5h5So23TN6LkKdda6xZs785Px0lMXHIXgPSIWtvVmN8JMmaeWaxSiQzCV-bEbV2ZvJVd8dAasjDZVD0sDRxB6zU6aPYvzJ5WBP5ITRApUXa2RAc5H0DBtSMaFS3p9cB0=]

- Application Note: Characterization of Acrylic Acid-Sodium Vinyl Sulfonate Copolymers using NMR Spectroscopy - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaepW2ZHNTw_X__HnaTBwh2NRZQIM9qLL2Id4aabVScaT-mHXbOFdzpG_fV6N1g_XlcjSORBF9GyPpfbUmU5ZKQpzzQbuTKRjbTseqWk-uSON4up620SBA_wRLDa86_2mF4l0gg39Kznsst5QYUsIHefFndvOvafhXhi-9RqX318JNivVrSBeIu1IqWHIBzDtbD6kNiVDKMLnKamHQtHI3Nld4ioaT-ud5Wqot1ZJVem_6KZJ_2TXmY7Zdv2_W77_YgWz30iLI]

- Application of Sodium Vinylsulfonate in Adhesive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9J0FkEEfp4TJeygjSQvzJ6UJqaCZAzcMD3jBAJA20fwThZ7oDPXBFoHiiOHE7whPpM-yv8Wu-V4-3jvBknhhxetiQPAVpxILUtUeSpyL5gc45bjUjnsyIrblLtzLLOirBNIIOQKZiyutimdoSorzdFSX78K7wQEIWxulBN2iEqaUAUkW83cCKlBnX4BxftU=]

- Sodium Vinylsulfonate CAS#: 3039-83-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd917_eY8TupyqhG6K6CD1zg--_6cFgtYsFDmoiHjuuM_vLwb_Ppflh4qRv_aVNDz2R1mEov81jDutw0zCn6lFQd_8UFAah-jRQ-CcjplXGoU4_oMdK7XSawy9uxlgvKGwTEUkkL-n00K3vx4C5VQfF5EZGiFphtB_fJdyq-9XIEk=]

- Sodium vinylsulfonate | C2H3NaO3S | CID 3270262 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDAnW19y4xGCAtFP24jTUPAsWrV7pngbWCqX7Ji8pG4ZH3OhrlXEKWaAQnmTvPoMRNuOdoxN2wmw8krJHN5BBzmVUITklj-Fk2_F1s6FLltOxEYcqPJF3LK3y-Z5sVv8by5sE-NIvm31DylcdqsPDKVkcq1y_TcH1h]

- Sodium Ethylenesulfonate or Sodium Vinylsulfonate SVS 25% and 35% Solution CAS 3039-83-6 Manufacturers and Suppliers - Fengchen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUKxb6MA92T9L_xf5OuT4GJYOVGMjbpp3mBkTtx2pkBDFfsBN1XU4tfL_hxn6fBH-Iour3D5kvV68Cd_Ye-ZnQ4xORwcxdbbkU6XCdu3QfjD2WX3AGqDAuskPObW4dIXifF801xvC0jZ2hJE_GjWoG72tdw-MhMrQI99C428uM194BLmVl8Eki23gcUsuYtkH7xieygfjZWvJA3uDzTiHjA4nd5YU=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5F_eDy6Q6T51Jrw2hvnhoeYxAn4c8AM5SpzRui8nX0zQ9jzKQOiCKaK_5sXpsEfx-U7PQkj03y2HJ99fQeDJYJPL1t28UYmNqJgoyNw_iVB6nR9XxgUGwKgM4k_fLhxvjsitbwtdUwafw_Prhbn34E-cM_hBf0mJ8HWAICCUFaVwesV-Hg96lNDOnUzSATig5E4RExz-k3992qezTa6t9FZpbhWzmDNk1YFN29bHN4XwWI3GUcw7B8AWMUt0=]

- Sodium vinylsulfonate solution | CAS 3039-83-6 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1GE4dW1QOf-UfUZKAaWWmmAmU4tweTcVu4h2COoLqFSEboriROlqE8_T1NKubBSA5EW77AcJVFf_-AHGHAj6GTsmyjowM73NIDtiend73sC1smePMk9pS_hi91-sFw0msFGLGkroO2_l4yRvBTjrs5AGdW9sdTcAD]

- TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuspsp5TkPUjROrPWaPN6m8MKHpiIiiFXHtSJeMistTQ8btWIr_wW8Mud5G8p43CRv1LxaXAwvgrsSh7OlmiBbFjzeWv6op8I4DjmogkUImKHokdmolsCWdU8tDK3t28ewsEMtp7MJYQmKJbLPeYSQ2fk5gjezkU3eXpoBH5OQEN3x-Jxh5BLk64Ho6hj54g==]

- Sodium Vinylsulfonate | 3039-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcRanxa_TugzJG6CPuwW7KPc8QyI1PohJZqTAIaWt_68gIb8MACKdl7CoHjF0DDAMbEZsq6PvosxiQ_NsswK-NvnFDl8UcuiL6SQwJjnAaxO_p9Ouj8wYZ93GxBjOnZyrrwtEK]

- Sodium vinylsulfonate SDS, 3039-83-6 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8dHRsXSyEkiOHXp9p_qQDIX_-56y_95kv6UYB2t0dJr2cdAjX4MqEqfthugy1Z9Uyyh4XipfZVwa-9zwXShZAGaNltrOY9GfJYhow_66FcRfmDi0IpoPrfZPT0UXvIAdRi52STOI14z5ilEDiOmMO3Xy-_tAv-TqG95q0qsx3B8tpB6c=]

- SODIUM VINYLSULFONATE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNQT9jeNlLDdqLqEOQTJXTfCbMVcX_H0JxNy5Z_lNhfKgctU4RbxKkoVCxxwgCavcFVTtEv5kQf45yIR4kPb3GoOLSzrQ-a3n9X9vVgINgsqHs8jlqZkfqjUAHNIGC_xo6Jm5hkVmi9RvE9mwki6YEVIaC57iOlw==]

Sources

- 1. adakem.com [adakem.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium Ethylenesulfonate or Sodium Vinylsulfonate SVS 25% and 35% Solution CAS 3039-83-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Sodium Vinylsulfonate CAS 3039-83-6 | Anionic Monomer for Water Treatment & Polymers [sodiumdodecylsulfate.com]

- 6. Sodium Vinyl Sulfonate Supplier | 3039-83-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. adakem.com [adakem.com]

- 8. Sodium vinylsulfonate (3039-83-6) at Nordmann - nordmann.global [nordmann.global]

- 9. Sodium vinylsulfonate | C2H3NaO3S | CID 3270262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Sodium Vinylsulfonate | 3039-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Application of Sodium Vinylsulfonate in Adhesive – Sodium [sodiumdodecylsulfate.com]

- 15. scribd.com [scribd.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.at [fishersci.at]

A Senior Application Scientist's Guide to the Synthesis of Sodium Ethenesulfonate via Alkaline Hydrolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethenesulfonate, also known as sodium vinylsulfonate (SVS), is a versatile and highly reactive organosulfur compound with the chemical formula CH₂=CHSO₃Na. As the simplest unsaturated sodium sulfonate, its unique bifunctional structure, containing both a reactive olefinic bond and a hydrophilic sulfonate group, makes it an invaluable monomer and chemical intermediate. Its applications are extensive, ranging from its use as a monomer in the production of anionic polymers and copolymers for the electronics industry (photoresists, polymer electrolyte membranes for fuel cells) to its role as a brightener in electroplating, a dye-fixing agent in the textile industry, and an intermediate in the synthesis of surfactants and pharmaceuticals.[1]

While several synthetic routes to sodium ethenesulfonate exist, including the dehydration of sodium isethionate and the sulfochlorination of chloroethane, industrial-scale production predominantly relies on methods involving alkaline hydrolysis or elimination.[2][3] These pathways are favored for their efficiency and scalability. This guide provides an in-depth technical exploration of the synthesis of sodium ethenesulfonate, focusing on the core principles and practical execution of the two primary alkaline-mediated methodologies: the hydrolysis of carbyl sulfate and the dehydrohalogenation of sodium 2-chloroethanesulfonate. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a robust and self-validating synthetic process.

Core Principles: Mechanistic Insights into Alkaline Hydrolysis and Elimination

The synthesis of sodium ethenesulfonate from its common precursors under alkaline conditions is governed by fundamental organic reaction mechanisms. Understanding these mechanisms is paramount for process optimization, troubleshooting, and ensuring the desired product selectivity.

Mechanism 1: E2 Elimination of Halides

The conversion of sodium 2-chloroethanesulfonate to sodium ethenesulfonate is a classic example of a base-promoted elimination reaction. Given the presence of a hydrogen atom beta to the chlorine leaving group, the reaction proceeds via a concerted, one-step bimolecular elimination (E2) mechanism.

Causality of Experimental Choice: A strong, non-nucleophilic base is preferred to abstract the acidic proton on the α-carbon, initiating the elimination. However, in an aqueous system, a strong base like sodium hydroxide is effective. The hydroxide ion (⁻OH) acts as the base, removing a proton from the carbon adjacent to the sulfonate group. Simultaneously, the electron pair from the C-H bond shifts to form a C=C double bond, and the chloride ion (Cl⁻) is expelled as the leaving group. This concerted process is favored by higher temperatures and a high concentration of the base.

Caption: Conceptual pathway for carbyl sulfate hydrolysis.

Primary Synthetic Pathway: Alkaline Hydrolysis of Carbyl Sulfate

This method is the cornerstone of industrial sodium ethenesulfonate production due to the direct availability of precursors from ethylene and sulfur trioxide. [2]The process is highly efficient but demands stringent control over reaction parameters.

Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls ensuring reaction fidelity and safety.

Step 1: Formation of Carbyl Sulfate (Contextual)

Carbyl sulfate is typically produced via the sulfonation of ethylene with sulfur trioxide and is used directly in the subsequent hydrolysis step. This reaction is outside the core scope of hydrolysis but is the necessary first step in the industrial sequence.

Step 2: Controlled Alkaline Hydrolysis

-

Reactor Preparation: A jacketed glass or stainless steel reactor equipped with a high-torque overhead stirrer, a temperature probe, a pH electrode, and a controlled-rate addition funnel is required. The reactor's cooling system must be fully operational to manage the reaction's exothermicity.

-

Charge Reactor: Charge the reactor with a cooled aqueous solution of the hydrolyzing base. Calcium hydroxide (Ca(OH)₂) is often used to facilitate byproduct removal. 3. Initiate Hydrolysis: Begin slow, subsurface addition of carbyl sulfate to the stirred alkaline solution.

-

In-Process Control (Self-Validation): The reaction is highly exothermic (enthalpy: ~1,675 kJ/kg). The addition rate must be precisely controlled to maintain the internal temperature within the optimal range. The pH must be kept alkaline throughout the addition to ensure complete hydrolysis and prevent unwanted side reactions. A deviation in temperature or pH indicates a process instability that must be rectified immediately by slowing or stopping the addition and adjusting cooling.

-

Reaction Completion: After the addition is complete, the mixture is typically stirred for an additional period to ensure the reaction goes to completion.

-

Work-up and Purification:

-

The resulting solution contains calcium vinylsulfonate. Cool the mixture.

-

Slowly add sulfuric acid to neutralize the solution and precipitate the calcium as insoluble calcium sulfate (CaSO₄). [2] * Filter the mixture to remove the CaSO₄ precipitate. The filtrate is an aqueous solution of vinylsulfonic acid.

-

Carefully neutralize the vinylsulfonic acid solution with sodium hydroxide to yield the final product, sodium ethenesulfonate.

-

The final aqueous solution is often concentrated using a thin-film evaporator. [4]

-

Data Presentation: Typical Reaction Parameters

| Parameter | Value | Rationale / Causality |

| Hydrolysis Temperature | 50-70 °C | Balances reaction rate with safety. Higher temperatures can lead to side reactions or a runaway exotherm. [5] |

| pH During Hydrolysis | 9 - 11 | Ensures the presence of sufficient hydroxide ions to drive the hydrolysis to completion. [2] |

| Reaction Time | 2 - 8 hours | Dependent on scale and addition rate; sufficient time is needed for complete conversion. [5] |

| Final Product Form | ~25-35% Aqueous Solution | The product is typically supplied and used as a stabilized aqueous solution. |

Visualization: Industrial Workflow

Caption: Industrial synthesis of sodium ethenesulfonate.

Alternative Alkaline Pathway: Dehydrohalogenation of Sodium 2-Chloroethanesulfonate

This route is another important method, often suitable for laboratory-scale synthesis or when carbyl sulfate is not the preferred starting material. It relies on the E2 elimination of hydrogen chloride from a saturated precursor.

Experimental Protocol

Step 1: Synthesis of Sodium 2-Chloroethanesulfonate (Precursor)

This precursor can be synthesized by reacting 1,2-dichloroethane with sodium sulfite in an aqueous or alcohol-water medium. [6]The product is isolated and purified before use in the next step.

Step 2: Alkaline Dehydrohalogenation

-

Reagents and Setup: Charge a reactor with a calculated amount of sodium 2-chloroethanesulfonate and water. The reactor should be equipped for heating, stirring, and temperature monitoring.

-

Base Addition: Prepare a concentrated solution of sodium hydroxide. Heat the precursor solution to the target reaction temperature.

-

Reaction Execution: Slowly add the sodium hydroxide solution to the reactor. The reaction progress can be monitored by analyzing aliquots for the disappearance of the starting material via techniques like HPLC or by monitoring chloride ion concentration.

-

Work-up: Upon completion, the reaction mixture primarily contains sodium ethenesulfonate and sodium chloride. The product is often used directly as an aqueous solution. If a solid product is required, water can be removed under vacuum, followed by selective precipitation or crystallization to separate the product from NaCl, which can be challenging due to similar solubilities.

Data Presentation: Key Dehydrohalogenation Parameters

| Parameter | Value | Rationale / Causality |

| Starting Material | Sodium 2-chloroethanesulfonate | A stable, solid precursor. [7] |

| Base | Sodium Hydroxide (NaOH) | A strong, inexpensive base to promote E2 elimination. |

| Stoichiometry | >1 equivalent of NaOH | An excess of base ensures the reaction goes to completion. |

| Temperature | 80 - 100 °C | Higher temperatures favor the elimination pathway over potential substitution side reactions. |

| Byproduct | Sodium Chloride (NaCl) | A stable salt that must be separated if high purity solid product is desired. |

Safety Considerations

-

Sodium 2-chloroethanesulfonate: This starting material is a skin and serious eye irritant. [8]Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. [7]Handle in a well-ventilated area or fume hood.

-

Sodium Hydroxide: A corrosive base that can cause severe burns. Handle with extreme care.

-

Exothermicity: While less exothermic than carbyl sulfate hydrolysis, the neutralization and reaction can still generate heat. Controlled addition and monitoring are advised.

Analytical Characterization and Quality Control

To ensure the final product meets specifications for use in sensitive applications like drug development or polymer synthesis, a robust analytical validation is required.

| Technique | Purpose | Expected Result for Sodium Ethenesulfonate |

| ¹H NMR | Structural Confirmation | Signals corresponding to the three vinyl protons (a complex multiplet system). [9] |

| ¹³C NMR | Structural Confirmation | Two signals for the two sp² hybridized carbons of the vinyl group. [9] |

| FTIR | Functional Group ID | Characteristic peaks for S=O stretching (sulfonate), C=C stretching (alkene), and =C-H bending. [9] |

| HPLC | Purity Assessment | Quantification of the main peak and detection of impurities like sodium isethionate or unreacted precursors. |

| Titration | Assay | Iodometric titration can be used to quantify the vinyl group, providing an assay of the active substance. |

Conclusion

The synthesis of sodium ethenesulfonate via alkaline hydrolysis or elimination represents a mature and highly optimized industrial process. The primary route, involving the hydrolysis of carbyl sulfate, offers high throughput but demands sophisticated engineering controls to manage its significant exothermicity. The alternative dehydrohalogenation of sodium 2-chloroethanesulfonate provides a more manageable, albeit potentially less atom-economical, pathway suitable for various scales of production. For researchers and drug development professionals, a thorough understanding of the underlying reaction mechanisms, the causality behind process parameter selection, and the implementation of self-validating in-process controls are essential for the safe and successful synthesis of this critical chemical intermediate.

References

-

Ataman Kimya. (n.d.). SODIUM VINYL SULPHONATE. Retrieved from Ataman Kimya website. [Link]

-

Ataman Kimya. (n.d.). SODIUM ETHENESULFONATE. Retrieved from Ataman Kimya website. [Link]

-

Ataman Kimya. (n.d.). SODIUM VINYL SULPHONATE. Retrieved from Ataman Kimya website. (Note: This is a distinct page from reference 1, providing supplementary details). [Link]

-

Lervik, A., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]

-

Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Nippon Kagaku Kaishi. [Link]

-

Lervik, A., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. [Link]

-

Lervik, A., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. [Link]

-

Riverland Trading. (n.d.). Sodium Vinyl Sulfonate Supplier. Retrieved from Riverland Trading website. [Link]

- Google Patents. (2012). US8299294B2 - Process for producing vinyl sulfonic acid.

- Google Patents. (1975). US3887611A - Process for converting alkyl sultones to alkene sulfonic acids.

-

Wikipedia. (n.d.). Vinylsulfonic acid. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium vinylsulfonate. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM VINYL SULFONATE. Retrieved from Ataman Kimya website. (Note: This is a distinct page from references 1 & 3, providing supplementary details). [Link]

- Google Patents. (2004). JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate.

-

Wikipedia. (n.d.). Isethionic acid. Retrieved from Wikipedia. [Link]

-

Ataman Kimya. (n.d.). SODIUM VINYLSULFONATE. Retrieved from Ataman Kimya website. (Note: This is a distinct page from other Ataman references, providing supplementary details). [Link]

- Google Patents. (1975). US3872165A - Manufacture of vinyl sulfonates and vinylsulfonic acid from carbyl sulfate.

- Google Patents. (1966). US3243454A - Process of preparing alkali metal isethionates.

Sources

- 1. Sodium Vinyl Sulfonate Supplier | 3039-83-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Isethionic acid - Wikipedia [en.wikipedia.org]

- 4. US8299294B2 - Process for producing vinyl sulfonic acid - Google Patents [patents.google.com]

- 5. US3887611A - Process for converting alkyl sultones to alkene sulfonic acids - Google Patents [patents.google.com]

- 6. JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate - Google Patents [patents.google.com]

- 7. Sodium 2-chloroethanesulfonate monohydrate 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Sodium vinylsulfonate | C2H3NaO3S | CID 3270262 - PubChem [pubchem.ncbi.nlm.nih.gov]

dehydration of isethionic acid to sodium ethenesulfonate

An In-Depth Technical Guide to the Dehydration of Isethionic Acid for the Synthesis of Sodium Ethenesulfonate

Executive Summary

Sodium ethenesulfonate, also known as sodium vinylsulfonate, is a valuable monomer and chemical intermediate used in the synthesis of anionic polymers, photoresists, and ion-conductive membranes.[1][2] While several industrial routes to its synthesis exist, the dehydration of isethionic acid or its sodium salt presents a direct and compelling chemical transformation.[3] This guide provides an in-depth technical exploration of this reaction, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, critical process parameters, and self-validating analytical workflows. Our focus is on providing researchers and drug development professionals with a framework for executing this synthesis with a deep understanding of the causality behind each experimental choice, particularly concerning the management of thermal stability, which is paramount to achieving high yield and purity.

Introduction to the Core Chemistry

Isethionic Acid and its Sodium Salt

Isethionic acid (2-hydroxyethanesulfonic acid) is an organosulfur compound featuring a hydroxyl group beta to a sulfonic acid moiety. It is a white, water-soluble solid most commonly handled as its sodium salt, sodium isethionate.[3][4] The synthesis of sodium isethionate is typically achieved through the reaction of ethylene oxide with aqueous sodium bisulfite.[4][5] Its primary applications are in the manufacturing of mild, biodegradable anionic surfactants, such as sodium cocoyl isethionate, which are valued in the personal care industry for their gentle cleansing properties.[3][4][6]

Sodium Ethenesulfonate: The Target Molecule

Sodium ethenesulfonate (CH₂=CHSO₃Na) is the simplest unsaturated sulfonic acid salt.[7] The molecule's key feature is its activated carbon-carbon double bond, which makes it highly reactive towards nucleophiles and prone to polymerization. This reactivity is harnessed in its primary application as a monomer for producing highly acidic or anionic homo- and copolymers.[7] These polymers have found use in diverse fields, including as photoresists in the electronics industry and as ion-conductive membranes in fuel cells.[7]

The Dehydration Reaction: A Mechanistic Perspective

The conversion of sodium isethionate to sodium ethenesulfonate is a β-elimination reaction, specifically a dehydration that removes a molecule of water. This transformation requires a potent dehydrating agent and thermal energy. While various methods exist, the use of phosphorus pentoxide (P₂O₅) is a classic and effective laboratory approach for this type of dehydration.[8]

The reaction proceeds via an E2 (elimination, bimolecular) mechanism. The phosphorus pentoxide acts as a powerful Lewis acid and dehydrating agent, coordinating with the hydroxyl group of the isethionate. This coordination transforms the hydroxyl group into a good leaving group. A base (which can be another isethionate molecule or the phosphate species formed) then abstracts the acidic proton from the α-carbon, leading to the simultaneous expulsion of the leaving group and the formation of the C=C double bond.

Caption: Proposed mechanism for the dehydration of sodium isethionate.

The Critical Challenge: Managing Thermal Stability

The single most important factor governing the success of this synthesis is precise temperature control. While heat is required to drive the dehydration, excessive temperatures will lead to thermal degradation of both the starting material and the product, severely impacting yield, purity, color, and odor.[9][10]

Studies on the thermal degradation of isethionate derivatives provide critical, field-proven insights. Research on Sodium Lauroyl Isethionate (SLI), a related compound, shows that thermal degradation becomes significant at temperatures above 220°C, with rapid decomposition occurring above 250°C.[9][10] The evolved gases from such degradation include water, carbon dioxide, sulfur dioxide, and various organic species.[9][11][12]

Critically, these studies demonstrate that degradation is significantly accelerated in the presence of air.[10][11] For instance, the degradation of SLI at 240°C is up to 28 times higher in air than under an inert nitrogen atmosphere.[10][11] This underscores the non-negotiable requirement of performing the dehydration under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation pathways and maximize product integrity.

| Parameter | Observation | Implication for Synthesis | Source |

| Degradation Onset | Significant degradation observed >220-250°C | Reaction temperature must be carefully controlled below this threshold. | [9][10] |

| Atmosphere Effect | Degradation is ~28x higher in air vs. N₂ at 240°C. | An inert atmosphere is mandatory to minimize side reactions and maximize yield. | [10][11] |

| Degradation Products | H₂O, CO₂, SO₂, Carbon Disulfide, Alkyl Species | Formation of these byproducts indicates excessive temperature and leads to impure product. | [9][12] |

A Self-Validating Experimental Workflow

The following protocol is a robust, laboratory-scale procedure designed for the synthesis of sodium ethenesulfonate. The causality for each step is explained to ensure a deep understanding of the process.

Workflow Overview

Caption: Experimental workflow for sodium ethenesulfonate synthesis.

Detailed Step-by-Step Protocol

Materials:

-

Sodium Isethionate (C₂H₅NaO₄S)

-

Phosphorus Pentoxide (P₂O₅)

-

Anhydrous Toluene or other high-boiling inert solvent (optional, can aid heat transfer)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

Protocol:

-

Reactant Preparation (The "Why"): To prevent the potent P₂O₅ from being consumed by adventitious water, all reactants and glassware must be scrupulously dry.

-

Dry sodium isethionate in a vacuum oven at 110°C for at least 4 hours.

-

Dry all glassware, including a three-neck round-bottom flask, condenser, mechanical stirrer, and thermometer, in an oven at 150°C and assemble while hot under a stream of dry nitrogen.

-

-

Reactor Charging (The "Why"): Maintaining an inert atmosphere from the outset prevents oxidative side reactions at elevated temperatures.

-

Equip the flask with a mechanical stirrer, condenser (with a nitrogen inlet), and a thermometer.

-

Under a positive pressure of nitrogen, charge the flask with phosphorus pentoxide (1.0-1.5 molar equivalents relative to isethionate).

-

Slowly add the dried sodium isethionate powder to the flask with stirring. The reaction is often performed as a solid-state melt or in a high-boiling inert solvent like toluene.

-

-

Dehydration Reaction (The "Why"): Gradual heating and staying within the optimal temperature window (informed by thermal degradation data) is crucial for maximizing yield and minimizing byproduct formation.

-

Begin vigorous stirring of the solid mixture.

-

Slowly heat the reaction vessel using an oil bath. The target temperature range is typically 180-200°C. Do not exceed 220°C.

-

Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots (if possible) and analyzing via FTIR for the appearance of the C=C stretch.

-

-

Reaction Quench and Workup (The "Why"): The quench of P₂O₅ is highly exothermic and must be performed with extreme caution to control the release of heat.

-

Allow the reaction mixture to cool to room temperature under nitrogen.

-

Very slowly and cautiously, add the solid reaction mass to a separate beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the P₂O₅ to phosphoric acid.

-

Once the quench is complete, carefully neutralize the acidic solution to a pH of ~7 using a concentrated sodium hydroxide solution, keeping the solution cool in an ice bath.

-

-

Purification and Isolation (The "Why"): This multi-step process separates the desired organic product from the inorganic phosphate salts and unreacted starting material.

-

Filter the neutralized solution to remove the precipitated sodium phosphate salts.

-

Take the aqueous filtrate and concentrate it under reduced pressure to remove most of the water.

-

Add the concentrated aqueous solution to a large volume of cold ethanol with stirring. Sodium ethenesulfonate is poorly soluble in ethanol and will precipitate, while more soluble impurities remain in the solution.

-

Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

-

Analytical Characterization for a Self-Validating System

Confirmation of the final product's identity and purity is essential. The following spectroscopic methods provide a definitive fingerprint for sodium ethenesulfonate.[8]

| Technique | Expected Result | Rationale |

| FTIR Spectroscopy | Disappearance of broad O-H stretch (~3400 cm⁻¹). Appearance of C=C stretch (~1600 cm⁻¹). Strong sulfone (S=O) stretches (~1200-1300 cm⁻¹). | Confirms the loss of the hydroxyl group and the formation of the vinyl group. |

| ¹H NMR Spectroscopy (in D₂O) | Characteristic vinyl proton signals in the δ 5.5-6.5 ppm region. | Provides unambiguous evidence of the ethenesulfonate structure. |

| ¹³C NMR Spectroscopy (in D₂O) | Vinyl carbon signals in the δ 120-140 ppm region. | Confirms the presence of the carbon-carbon double bond. |

Broader Context: Alternative Synthetic Routes

For a comprehensive understanding, it is important to note that the predominant industrial synthesis of sodium ethenesulfonate involves the alkaline hydrolysis of carbyl sulfate (1,2-ethanedisulfonic acid, cyclic anhydride).[7] This process is highly exothermic and requires precise control of temperature and pH but is suitable for large-scale production.[7] The dehydration of isethionic acid, as detailed here, serves as a valuable alternative, particularly for laboratory-scale synthesis or when starting materials make it the more convenient route.

Conclusion

The dehydration of sodium isethionate to sodium ethenesulfonate is a powerful transformation that hinges on a deep understanding of the molecule's thermal lability. By grounding the experimental protocol in the principles of thermal degradation and employing a self-validating analytical workflow, researchers can confidently and safely execute this synthesis. The keys to success are the rigorous exclusion of moisture, the mandatory use of an inert atmosphere, and precise, well-informed temperature control. This approach transforms a simple protocol into a robust and reliable scientific methodology.

References

- Ataman Kimya. (n.d.). SODIUM VINYL SULPHONATE.

-

Jeraal, M. I., Roberts, K. J., McRobbie, I., & Harbottle, D. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. Industrial & Engineering Chemistry Research, 58(19), 8112-8122. Retrieved from [Link]

- Ataman Kimya. (n.d.). SODIUM VINYL SULPHONATE.

- White Rose Research Online. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases.

- ResearchGate. (2019). (PDF) Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases.

- Smolecule. (2023). Buy Sodium ethenesulfonate | 3039-83-6.

- ACS Publications. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases.

- Riverland Trading. (n.d.). Sodium Vinyl Sulfonate Supplier | 3039-83-6.

- Ataman Kimya. (n.d.). ISETHIONIC ACID SODIUM SALT.

- White Rose eTheses Online. (n.d.). Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants.

-

Wikipedia. (n.d.). Isethionic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM ISETHIONATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Vinylsulfonic acid. Retrieved from [Link]

- Ataman Kimya. (n.d.). ISETHIONIC ACID.

- Adakem. (n.d.). SODIUM VINYL SULFONATE.

- Ataman Kimya. (n.d.). SODIUM ETHENESULFONATE.

- ChemicalBook. (n.d.). Sodium isethionate synthesis.

-

Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. Retrieved from [Link]

Sources

- 1. Sodium Vinyl Sulfonate Supplier | 3039-83-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. adakem.com [adakem.com]

- 3. Isethionic acid - Wikipedia [en.wikipedia.org]

- 4. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]

- 5. Sodium isethionate synthesis - chemicalbook [chemicalbook.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]

- 8. Buy Sodium ethenesulfonate | 3039-83-6 [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Sodium Vinylsulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium vinylsulfonate (SVS) is a pivotal monomer in the synthesis of anionic polymers, with wide-ranging applications from industrial coatings and water treatment to pharmaceuticals. Its utility in non-aqueous systems is critically dependent on its solubility characteristics in organic media. This guide provides a comprehensive technical overview of the solubility of SVS, moving from foundational physicochemical principles to practical experimental methodologies. While quantitative solubility data in organic solvents is sparse, this document synthesizes established chemical theories to build a predictive framework for researchers. We detail the underlying factors governing the dissolution of this ionic compound, present a robust protocol for empirical solubility determination, and provide a curated summary of known solubility behaviors correlated with solvent properties.

Introduction: The Significance of SVS Solubility

Sodium vinylsulfonate (CH₂=CHSO₃Na) is the sodium salt of vinylsulfonic acid, the simplest unsaturated sulfonic acid. It typically exists as a white, crystalline, and slightly hygroscopic solid.[1] Its primary industrial and research application lies in its function as a reactive monomer. The vinyl group is susceptible to free-radical polymerization, while the sulfonate group imparts strong anionic character and hydrophilicity to the resulting polymer backbone.

While SVS is renowned for its excellent solubility in water,[2] many advanced applications require its use in organic solvents or mixed-solvent systems. These include:

-

Specialty Polymer Synthesis: Creating copolymers with non-polar monomers may necessitate a reaction medium where all components are soluble.

-

Formulation Science: In pharmaceutical and cosmetic development, controlling the solubility of active ingredients and excipients in complex organic mixtures is paramount for product stability and performance.

-

Organic Synthesis: SVS can be used as a precursor or additive in non-aqueous reactions where precise concentration control is essential.

Therefore, a thorough understanding of its solubility behavior in organic solvents is not merely academic but a practical necessity for process optimization, formulation design, and reaction engineering.

Physicochemical Properties & Theoretical Solubility Framework

The solubility of SVS is dictated by its inherent molecular structure—an ionic salt combining a small organic vinyl group with a highly polar sulfonate head. To dissolve an ionic solid, the solvent must overcome the powerful electrostatic forces holding the ions together in the crystal lattice (lattice energy).

Key Principles Governing Solubility:

-

"Like Dissolves Like": This adage underscores the importance of matching intermolecular forces. Ionic and highly polar solutes like SVS require highly polar solvents to achieve significant solubility.

-

Lattice Energy vs. Solvation Energy: For dissolution to occur, the energy released when solvent molecules surround and stabilize the individual Na⁺ and CH₂=CHSO₃⁻ ions (solvation energy) must be comparable to or greater than the lattice energy of the SVS crystal.

-

Dielectric Constant (ε): This is a critical property of a solvent that measures its ability to reduce the electrostatic force between two charges.[3] Solvents with high dielectric constants are more effective at shielding the Na⁺ and CH₂=CHSO₃⁻ ions from each other, weakening the crystal lattice and promoting dissolution.[4][5] Water, for example, has a very high dielectric constant (ε ≈ 80.1), explaining its efficacy as a solvent for SVS.[6]

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors can strongly solvate the anionic sulfonate group, further enhancing solubility.

Based on these principles, we can predict that the solubility of SVS will be highest in polar protic solvents, lower in polar aprotic solvents, and negligible in nonpolar solvents.

Solubility Profile of Sodium Vinylsulfonate

Direct, quantitative solubility data for SVS across a broad spectrum of organic solvents is not widely published. However, by combining qualitative information from chemical suppliers and applying the theoretical principles discussed, we can construct a reliable solubility profile.

The following table summarizes the expected and reported solubility of SVS, correlated with the solvent type and its dielectric constant—a key indicator of its solvating power for ionic compounds.[4]

| Solvent | Solvent Class | Dielectric Constant (ε) at 20-25°C | Reported/Predicted Solubility |

| Water | Polar Protic | 80.1[6] | Soluble / Highly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7[7] | Predicted: Sparingly to Moderately Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7[6] | Predicted: Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 37.5[6] | Predicted: Sparingly to Poorly Soluble |

| Methanol | Polar Protic | 32.7[6] | Slightly Soluble[2] |

| Ethanol | Polar Protic | 24.6[6] | Predicted: Slightly to Sparingly Soluble |

| Acetone | Polar Aprotic | 20.7[6] | Predicted: Poorly Soluble to Insoluble |

| Isopropanol | Polar Protic | 19.9[6] | Predicted: Poorly Soluble to Insoluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6[6] | Predicted: Insoluble |

| Dichloromethane | Halogenated | 8.9[6] | Predicted: Insoluble |

| Toluene | Aromatic Hydrocarbon | 2.4[7] | Predicted: Insoluble |

| Hexane | Nonpolar | 1.9[6] | Predicted: Insoluble |

This data illustrates a clear trend: SVS solubility is confined to highly polar solvents, with protic solvents like methanol showing some affinity due to their hydrogen-bonding capability. As the dielectric constant drops below ~20, solubility becomes negligible.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, empirical determination is essential. The isothermal equilibrium method is a reliable and widely used technique.[8] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of dry, crystalline Sodium Vinylsulfonate to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker bath). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture vigorously (e.g., using a magnetic stirrer or orbital shaker) at a constant, recorded temperature for a sufficient period to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle completely. This step must be performed at the same constant temperature to prevent changes in solubility. Centrifugation followed by filtration through a fine-porosity syringe filter (e.g., 0.22 µm PTFE for organic solvents) is the most robust method to obtain a clear, saturated solution free of solid particles.

-

Quantification: Accurately pipette a known volume or mass of the clear, saturated supernatant into a volumetric flask and dilute with a suitable solvent (often water, given SVS's high aqueous solubility) to a concentration within the analytical range.

-

Analysis: Analyze the concentration of the diluted sample. Given the sulfonate group, methods such as High-Performance Liquid Chromatography (HPLC) with a conductivity detector or Ion Chromatography (IC) are highly effective. Alternatively, if SVS is the only sodium-containing species, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the sodium concentration, which directly correlates to the SVS concentration.

-

Calculation: From the measured concentration and the dilution factor, calculate the original concentration in the saturated solvent. Express the solubility in standard units, such as g/100 g solvent or mol/L.

Caption: Workflow for experimental solubility determination of SVS.

Analysis and Discussion: A Predictive Framework

The solubility of an ionic salt like SVS in an organic solvent is a balance between the salt's lattice energy and the solvent's ability to solvate the dissociated ions. The following diagram illustrates the key decision points in predicting solubility.

Sources

- 1. Sodium vinylsulfonate | C2H3NaO3S | CID 3270262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Vinylsulfonate CAS#: 3039-83-6 [chemicalbook.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. ftloscience.com [ftloscience.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Dielectric Constant [macro.lsu.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Solvent Physical Properties [people.chem.umass.edu]

The Electronically Governed Reactivity of the Vinyl Group in Sodium Ethenesulfonate: A Technical Guide for Advanced Synthesis and Bioconjugation

Abstract

Sodium ethenesulfonate (SES), also known as sodium vinylsulfonate (SVS), is a versatile monomer and synthetic intermediate whose utility is fundamentally dictated by the rich and tunable reactivity of its vinyl group. The powerful electron-withdrawing nature of the vicinal sulfonate moiety polarizes the carbon-carbon double bond, rendering it an electrophilic Michael acceptor and a reactive site for radical-mediated transformations. This guide provides an in-depth exploration of the vinyl group's reactivity, offering researchers, scientists, and drug development professionals a technical framework for leveraging SES in advanced polymer synthesis, bioconjugation, and the development of novel functional materials. We will delve into the mechanistic underpinnings of its primary reaction pathways, provide field-proven experimental protocols, and present data-driven insights to inform rational reaction design.

Introduction: The Unique Electronic Profile of Sodium Ethenesulfonate

Sodium ethenesulfonate (CH₂=CHSO₃Na) is an organosulfur compound featuring a vinyl group directly attached to a sulfonate salt. This bifunctional structure is the cornerstone of its chemical behavior.[1] The sulfonate group (-SO₃⁻) is a potent electron-withdrawing group via induction, which significantly lowers the electron density of the π-system of the double bond.[2] This electronic polarization creates a pronounced electrophilic character at the β-carbon, making the vinyl group a prime target for nucleophilic attack and a highly active monomer in polymerization reactions.[3]

This guide will systematically dissect the reactivity of this activated vinyl group, focusing on two principal pathways: radical polymerization and nucleophilic conjugate (Michael) addition. We will also briefly explore less common, yet plausible, reaction manifolds such as cycloadditions and electrophilic additions.

Radical Polymerization: Crafting Anionic Polymers

The pronounced tendency of SES to polymerize is one of its most exploited characteristics, leading to the formation of poly(sodium ethenesulfonate), a highly anionic and water-soluble polymer.[3] This polymer and its copolymers find extensive use as dispersants, ion-exchange resins, and components of hydrogels.[4]

Mechanism of Free-Radical Polymerization

Free-radical polymerization of SES proceeds via the classical three-stage mechanism: initiation, propagation, and termination.[5] Given its high water solubility, aqueous polymerization is a common and practical approach.

-

Initiation: The process begins with the generation of free radicals from an initiator. For aqueous systems, water-soluble initiators like potassium persulfate (K₂S₂O₈) or redox pairs are often employed. In organic media, azo compounds such as 2,2'-azobisisobutyronitrile (AIBN) are standard choices.[5][6] The initiator radical (I•) then adds across the SES double bond to form the first monomeric radical.

-

Propagation: The newly formed monomer radical rapidly adds to another SES monomer, extending the polymer chain. This step repeats, consuming monomers and growing the polymer backbone.[7]

-

Termination: The growth of a polymer chain ceases when two propagating radicals combine (recombination) or transfer a hydrogen atom (disproportionation).

Controlled Radical Polymerization (CRP)